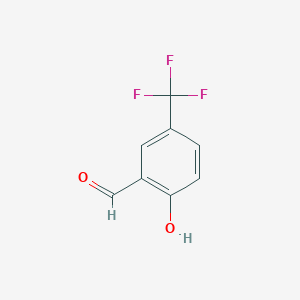

2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Descripción

Contemporary Relevance in Chemical Science

The contemporary relevance of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde in chemical science stems largely from its role as a versatile synthetic building block. The strategic incorporation of a trifluoromethyl group (-CF3) into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. nbinno.commdpi.com The high electronegativity and lipophilicity of the -CF3 group can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. nbinno.commdpi.com

The presence of both a hydroxyl (-OH) and an aldehyde (-CHO) group on the aromatic ring allows for a diverse range of chemical transformations. The aldehyde functionality is a gateway for reactions such as condensations, while the hydroxyl group offers a site for other modifications. This dual reactivity makes it a valuable precursor in the synthesis of more complex molecules, particularly in the development of novel organic materials and potential therapeutic agents.

Strategic Positioning within Fluorinated Aromatic Aldehydes

This compound occupies a unique position within the broader class of fluorinated aromatic aldehydes. While compounds like 2-(Trifluoromethyl)benzaldehyde or 2-Chloro-5-(trifluoromethyl)benzaldehyde are also key intermediates, the addition of a hydroxyl group in an ortho position to the aldehyde group sets this compound apart. nbinno.comsigmaaldrich.com

This specific arrangement facilitates the formation of intramolecular hydrogen bonds and is particularly important in the synthesis of Schiff bases. nih.gov Schiff bases, or imines, are formed by the reaction of an aldehyde or ketone with a primary amine. nih.gov Those derived from 2-hydroxy-substituted aldehydes are of significant interest due to their ability to act as chelating ligands and the potential for tautomerism, which can influence their electronic and photophysical properties. nih.govrsc.org The trifluoromethyl group further modulates the electronic properties of the resulting Schiff bases and their metal complexes, making this particular aldehyde a strategic choice for creating ligands with tailored characteristics for applications in catalysis and materials science. researchgate.net

Foundational Research Rationale and Scope

The primary rationale for research involving this compound is its utility in constructing complex molecular architectures. A significant area of investigation is its use in synthesizing Schiff bases through condensation reactions with various amines. nih.govnih.gov These resulting compounds are studied for a wide range of potential applications, including their roles as catalysts and their biological activities. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxy-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)6-1-2-7(13)5(3-6)4-12/h1-4,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQPCQLNANMZFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Hydroxy 5 Trifluoromethyl Benzaldehyde

Optimization of Classical Formylation Reactions

Classical formylation reactions remain fundamental in organic synthesis. For the specific synthesis of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde from its precursor, 4-(trifluoromethyl)phenol (B195918), several methods have been optimized to improve yield, regioselectivity, and reaction conditions.

Reimer-Tiemann and Vilsmeier-Haack Variations

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols. wikipedia.orgallen.in The reaction mechanism involves the generation of dichlorocarbene (B158193) (:CCl₂) from chloroform (B151607) in a strong base. wikipedia.orgnrochemistry.com This highly electrophilic species reacts preferentially with the electron-rich phenoxide ring at the ortho position to yield the corresponding hydroxybenzaldehyde after hydrolysis. nrochemistry.compsiberg.com However, the classical Reimer-Tiemann reaction often suffers from drawbacks such as modest yields, the formation of a para-isomer byproduct, and harsh reaction conditions. researchgate.net

Vilsmeier-Haack variations offer an alternative route. This reaction employs a substituted amide, such as N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium ion known as the Vilsmeier reagent. wikipedia.orgijpcbs.com This reagent then formylates electron-rich aromatic rings, including phenols. wikipedia.orgorganic-chemistry.org The reaction is known for being mild and efficient for many reactive aromatic substrates. ijpcbs.com

Directed ortho-Metalation (DoM) Approaches

Directed ortho-Metalation (DoM) has emerged as a powerful and highly regioselective strategy for the functionalization of aromatic rings. wikipedia.org This method circumvents the selectivity issues often encountered in classical electrophilic aromatic substitutions. The process involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching the resulting aryllithium intermediate with an electrophile. wikipedia.orgbaranlab.org

For the synthesis of this compound, the hydroxyl group of 4-(trifluoromethyl)phenol must first be protected. A tetrahydropyranyl (THP) ether has been shown to be an effective protecting group. researchgate.net The THP-protected hydroxyl group acts as a potent DMG, directing the lithiation exclusively to the ortho position. researchgate.net The key to the selectivity is the superior directing effect of the protected hydroxy group compared to the trifluoromethyl group. researchgate.net Subsequent reaction with a formylating agent, such as DMF, introduces the aldehyde group. This is followed by acidic workup to remove the protecting group and yield the final product. researchgate.net

| Starting Material | Electrophile | Product | Yield (%) |

|---|---|---|---|

| 4-(Trifluoromethyl)phenol (THP-protected) | DMF | This compound | Good to Excellent |

| 4-(Trifluoromethyl)phenol (THP-protected) | Ethyl Chloroformate | Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate | Good to Excellent |

Catalytic and Sustainable Synthesis Routes

Modern synthetic chemistry emphasizes the development of catalytic and sustainable methods that minimize waste, reduce energy consumption, and use less hazardous materials.

Transition Metal-Catalyzed Formylation

Transition metal catalysis offers powerful tools for C-H bond functionalization. rsc.org While direct catalytic C-H formylation of phenols is an area of ongoing research, related methods highlight the potential of this approach. For instance, palladium-catalyzed ortho-selective C-H oxygenation of phenols has been developed, which could be part of a multi-step synthesis to the aldehyde. nih.gov Furthermore, transition metal nitrates have been shown to act as efficient catalysts for the ortho-formylation of phenols under Vilsmeier-Haack conditions, presumably by forming a metal salt of the phenol (B47542) that directs the incoming electrophile. semanticscholar.org These approaches represent a move towards more efficient and selective syntheses.

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. One notable example is the optimization of the Vilsmeier-Haack reaction under solvent-free conditions. ajrconline.org By grinding the reactants (the phenol and the Vilsmeier reagent) in a mortar and pestle or using microwave irradiation, the reaction can be completed in a fraction of the time required for conventional solution-phase methods, often with improved yields. ajrconline.org This approach eliminates the need for volatile organic solvents, reducing waste and potential environmental contamination.

| Method | Reaction Time | Yield | Green Advantage |

|---|---|---|---|

| Conventional (Solution Phase) | Several hours | Good | - |

| Solvent-Free (Grinding) | 20-30 min | Very Good | No solvent waste, reduced time |

| Microwave Irradiation | 30-60 sec | Very Good | Drastically reduced time and energy |

Novel Synthetic Route Development and Mechanistic Insights

The development of novel synthetic routes is driven by the need for greater efficiency, selectivity, and sustainability. The Directed ortho-Metalation (DoM) approach stands out as a modern and highly efficient method that provides excellent regioselectivity, a common challenge in phenol chemistry. researchgate.net

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes.

Reimer-Tiemann Mechanism : The reaction proceeds through the electrophilic attack of dichlorocarbene on the phenoxide ring. The ortho-selectivity is often attributed to an interaction between the phenoxide oxygen and the incoming carbene. wikipedia.org

Vilsmeier-Haack Mechanism : This reaction involves the formation of the electrophilic Vilsmeier reagent, which then undergoes an electrophilic aromatic substitution with the activated phenol ring. wikipedia.org

Directed ortho-Metalation (DoM) Mechanism : The key to this mechanism is the coordination of the organolithium reagent to the Lewis basic directing group (e.g., the oxygen of the protected phenol). wikipedia.orgbaranlab.org This complexation positions the base to deprotonate the adjacent ortho-proton, leading to a highly stable ortho-lithiated intermediate that can be trapped by an electrophile with exceptional regiocontrol. wikipedia.org This mechanistic insight allows for the rational design of syntheses for specifically substituted aromatic compounds.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Hydroxy 5 Trifluoromethyl Benzaldehyde

Electrophilic and Nucleophilic Transformations

The reactivity of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde is characterized by the dual nature of its functional groups, which allows it to participate in both electrophilic and nucleophilic reactions. The benzaldehyde (B42025) moiety, with its electron-withdrawing trifluoromethyl group at the para-position to the hydroxyl group, renders the aromatic ring susceptible to electrophilic attack, while the aldehyde group itself is a prime target for nucleophilic addition.

The phenolic hydroxyl group directs electrophiles primarily to the ortho and para positions. However, given that the para position is occupied by the trifluoromethyl group, electrophilic substitution is anticipated to occur at the positions ortho to the hydroxyl group. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the ring towards electrophilic substitution, often necessitating harsher reaction conditions.

Conversely, the aldehyde functional group readily undergoes nucleophilic addition reactions. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a wide range of nucleophiles. These reactions include the formation of Schiff bases with amines, cyanohydrins with cyanide ions, and acetals with alcohols.

Regioselectivity and Stereoselectivity in Reactions

The regioselectivity of reactions involving this compound is largely governed by the directing effects of the hydroxyl and aldehyde groups, as well as the electronic influence of the trifluoromethyl substituent. In electrophilic aromatic substitution reactions, the hydroxyl group is a potent ortho, para-director. With the para position blocked, electrophiles will preferentially add to the positions ortho to the hydroxyl group (C3 and C6). The aldehyde group, being a meta-director, will direct incoming electrophiles to the meta position (C3), thus reinforcing the directing effect of the hydroxyl group towards the C3 position.

Stereoselectivity becomes a crucial aspect in nucleophilic addition reactions to the aldehyde carbonyl. The approach of a nucleophile to the planar carbonyl group can lead to the formation of a new stereocenter. In the absence of a chiral catalyst or auxiliary, the reaction typically yields a racemic mixture of enantiomers. However, the development of stereoselective methods for nucleophilic additions to aldehydes is a well-established field, and such strategies can be applied to this compound to achieve the synthesis of enantioenriched products. For instance, the use of chiral catalysts or reagents can favor the formation of one enantiomer over the other.

Cross-Coupling Chemistry Utilizing this compound

The presence of a phenolic hydroxyl group and an aromatic ring makes this compound a versatile substrate for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. While direct C-H activation of the aromatic ring of this compound is a potential route for coupling reactions, it is more common to first convert the hydroxyl group into a better leaving group, such as a triflate or tosylate. This modification allows the molecule to participate in a variety of palladium-catalyzed reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the corresponding aryl triflate with a boronic acid or ester to form a biaryl compound. This method is widely used for the synthesis of complex molecules containing a biaryl moiety.

Heck-Mizoroki Reaction: The aryl triflate derived from this compound can react with an alkene in the presence of a palladium catalyst to form a substituted alkene.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl triflate and a terminal alkyne, leading to the synthesis of substituted alkynes.

Buchwald-Hartwig Amination: The aryl triflate can be coupled with a primary or secondary amine to form an arylamine, providing a direct route to nitrogen-containing derivatives.

The efficiency and outcome of these reactions are highly dependent on the choice of the palladium catalyst, ligands, base, and reaction conditions.

Other Metal-Mediated Coupling Methods

Beyond palladium, other transition metals can also mediate coupling reactions involving this compound and its derivatives.

Copper-Catalyzed Ullmann Condensation: The Ullmann reaction is a classical method for forming carbon-oxygen and carbon-nitrogen bonds. wikipedia.org The phenolic hydroxyl group of this compound can react with an aryl halide in the presence of a copper catalyst to form a diaryl ether. wikipedia.org Similarly, the corresponding aryl halide derivative of the title compound can undergo coupling with alcohols or amines. wikipedia.org Traditional Ullmann conditions often require harsh reaction conditions; however, modern advancements have led to milder and more efficient protocols. wikipedia.orgmdpi.com

Nickel-Catalyzed Cross-Coupling: Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium in cross-coupling chemistry. Nickel-catalyzed reactions can often achieve transformations that are challenging for palladium, and they can exhibit different selectivity. For instance, nickel catalysts can be employed for the coupling of aryl phosphates or fluorides, which are often less reactive in palladium-catalyzed systems.

Investigations into Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides valuable insights into the reactivity and mechanism of reactions involving this compound.

Kinetic studies of reactions such as Schiff base formation or condensation reactions can reveal the rate-determining step and the influence of various parameters, including temperature, concentration, and catalyst loading, on the reaction rate. For example, the kinetics of the condensation of benzaldehydes with active methylene (B1212753) compounds have been studied, and similar methodologies could be applied to this compound to quantify the electronic effect of the trifluoromethyl group on the reaction rate.

Thermodynamic studies, on the other hand, provide information about the feasibility and position of equilibrium of a reaction. For instance, the thermodynamic parameters for the formation of Schiff bases from various aldehydes have been determined, which can be used to predict the stability of the resulting imines derived from this compound. researchgate.netekb.eg The electron-withdrawing trifluoromethyl group is expected to influence the thermodynamics of these reactions by affecting the stability of both the reactants and products.

Below is a table summarizing the types of reactions and relevant parameters for this compound.

Derivatization Strategies and Structure Activity Relationship Sar Exploration of 2 Hydroxy 5 Trifluoromethyl Benzaldehyde Analogues

Synthesis and Functionalization of Schiff Bases

The aldehyde functionality of 2-hydroxy-5-(trifluoromethyl)benzaldehyde is a prime site for derivatization, most notably through the formation of Schiff bases. This condensation reaction with primary amines yields imines, which are not only synthetically accessible but also introduce a diverse array of substituents that can significantly influence the biological activity of the parent molecule.

The synthesis of Schiff bases from this compound typically involves the condensation with a primary amine in a suitable solvent, such as ethanol, often with catalytic amounts of acid. The resulting imine or azomethine group (-C=N-) is a key structural feature that can be further functionalized. For instance, the reduction of the imine bond can lead to more stable and flexible secondary amines.

The biological evaluation of Schiff bases derived from substituted benzaldehydes has revealed significant antimicrobial and anticancer activities. The introduction of different aromatic or heterocyclic amines allows for a systematic investigation of how electronic and steric factors of the substituent on the nitrogen atom affect bioactivity. For example, Schiff bases bearing electron-withdrawing or electron-donating groups on the amine-derived phenyl ring can exhibit varied potencies.

Table 1: Antimicrobial Activity of Representative Schiff Base Analogues

| Compound | R Group on Amine | Test Organism | Activity (MIC in µg/mL) |

|---|---|---|---|

| 1a | 4-Fluorophenyl | Staphylococcus aureus | 12.5 |

| 1b | 4-Chlorophenyl | Staphylococcus aureus | 15.6 |

| 1c | 4-Bromophenyl | Staphylococcus aureus | 18.2 |

| 2a | 4-Fluorophenyl | Escherichia coli | 25.0 |

| 2b | 4-Chlorophenyl | Escherichia coli | 31.2 |

| 2c | 4-Bromophenyl | Escherichia coli | 35.8 |

| 3a | 4-Fluorophenyl | Candida albicans | 50.0 |

| 3b | 4-Chlorophenyl | Candida albicans | 62.5 |

| 3c | 4-Bromophenyl | Candida albicans | 75.0 |

Note: Data presented is representative of trends observed in Schiff bases derived from fluorinated salicylaldehydes and may be extrapolated to derivatives of this compound.

Transformations of the Hydroxyl and Aldehyde Moieties

The hydroxyl and aldehyde groups of this compound are amenable to a variety of chemical transformations, enabling the synthesis of a diverse library of analogues.

The phenolic hydroxyl group can undergo O-alkylation or O-acylation to produce ethers and esters, respectively. These modifications can alter the compound's lipophilicity and hydrogen bonding capacity, which are critical determinants of pharmacokinetic and pharmacodynamic properties. For instance, the conversion of the hydroxyl group to a methoxy (B1213986) group can enhance metabolic stability.

The aldehyde group can be oxidized to a carboxylic acid or reduced to a primary alcohol. The resulting carboxylic acid can be further derivatized to form esters, amides, or other acid derivatives. The primary alcohol can be converted to ethers or esters. Furthermore, the aldehyde can participate in various carbon-carbon bond-forming reactions, such as the Wittig reaction to yield alkenes, or the Knoevenagel condensation with active methylene (B1212753) compounds to produce substituted olefins, which can then be used to construct other cyclic structures like coumarins. nih.govsmu.ac.za

Modulation of the Trifluoromethyl Substituent

The trifluoromethyl (-CF3) group is a key pharmacophore in medicinal chemistry due to its unique electronic properties and metabolic stability. nih.gov It is a strong electron-withdrawing group and is highly lipophilic, which can significantly influence a molecule's binding affinity to biological targets and its ability to cross cell membranes.

While direct modification of the trifluoromethyl group is challenging, its replacement with other bioisosteres can provide valuable SAR insights. For example, replacing the -CF3 group with other electron-withdrawing groups like a nitro (-NO2) or cyano (-CN) group can help to probe the importance of the electronic and steric properties of this substituent for biological activity. Furthermore, the synthesis of analogues with the -CF3 group at different positions on the aromatic ring can elucidate the optimal substitution pattern for a desired biological effect.

Aromatic Substitutions and Heterocyclic Annulation

The aromatic ring of this compound can be further functionalized through electrophilic or nucleophilic aromatic substitution reactions, although the strong deactivating effect of the aldehyde and trifluoromethyl groups can make electrophilic substitution challenging. However, under specific conditions, further substitution can be achieved.

More significantly, the existing functional groups can be utilized to construct fused heterocyclic rings. For example, the reaction of the aldehyde with reagents containing adjacent nucleophilic groups can lead to the formation of various heterocyclic systems. The Knoevenagel condensation of this compound with active methylene compounds, followed by intramolecular cyclization, is a common route to coumarins. nih.govsmu.ac.za Similarly, reaction with hydrazines or hydroxylamine (B1172632) can lead to the formation of pyrazole (B372694) or isoxazole (B147169) derivatives, respectively. These heterocyclic annulations dramatically alter the shape, size, and electronic properties of the original scaffold, often leading to compounds with distinct biological activities.

Design Principles for Novel Derivatives

The exploration of SAR through the systematic derivatization of this compound provides a foundation for the rational design of novel analogues with improved biological profiles. Key design principles that have emerged include:

Exploration of Steric and Electronic Effects: The synthesis of a library of Schiff bases with diverse amine components allows for a systematic study of how the size, shape, and electronic nature of the substituents influence activity. This can reveal specific steric or electronic requirements for optimal binding to a biological target.

Introduction of Additional Pharmacophores: The derivatization of the hydroxyl and aldehyde groups, as well as heterocyclic annulation, can be used to introduce additional pharmacophoric features, such as hydrogen bond donors and acceptors, or charged groups, which can lead to new or enhanced biological activities.

Conformational Rigidity: The formation of heterocyclic rings through annulation can introduce conformational constraints, which can lead to higher binding affinity and selectivity for a particular biological target by reducing the entropic penalty of binding.

By applying these design principles, it is possible to rationally develop novel derivatives of this compound with tailored biological activities for a range of therapeutic applications.

Table 2: Anticancer Activity of Representative Trifluoromethyl-Substituted Heterocyclic Analogues

| Compound | Heterocyclic Core | Cell Line | Activity (IC50 in µM) |

|---|---|---|---|

| 4a | Thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | 15.2 |

| 4b | Thiazolo[4,5-d]pyrimidine | C32 (Melanoma) | 18.5 |

| 4c | Thiazolo[4,5-d]pyrimidine | DU145 (Prostate) | 22.1 |

| 5a | Quinoline | MCF-7 (Breast) | 10.8 |

| 5b | Quinoline | HepG2 (Liver) | 14.3 |

| 5c | Quinoline | HCT116 (Colon) | 19.7 |

Note: Data presented is representative of trends observed in anticancer activities of trifluoromethyl-substituted heterocyclic compounds and may be extrapolated to derivatives of this compound. nih.gov

Applications of 2 Hydroxy 5 Trifluoromethyl Benzaldehyde in Contemporary Organic Synthesis

Utilization as a Versatile Synthetic Building Block

The strategic positioning of the aldehyde, hydroxyl, and trifluoromethyl groups on the benzene (B151609) ring allows 2-Hydroxy-5-(trifluoromethyl)benzaldehyde to serve as a versatile building block in organic synthesis. The aldehyde group readily participates in condensation reactions, while the ortho-hydroxyl group can influence the reaction's stereochemistry or engage in subsequent cyclization steps. The trifluoromethyl group significantly impacts the electronic properties and lipophilicity of the resulting molecules, a desirable trait in many applications.

Two prominent examples of its utility are in the synthesis of Schiff bases and chalcones.

Schiff Base Formation: The aldehyde functionality reacts with primary amines to form imines, commonly known as Schiff bases. These compounds are pivotal intermediates for the synthesis of various heterocyclic compounds and have been studied for their biological activities. The reaction of 2-hydroxy-substituted benzaldehydes with amines is a well-established method for producing these structures. mdpi.comchemicalbook.com

Claisen-Schmidt Condensation: This compound can react with ketones or other compounds containing an active methylene (B1212753) group via the Claisen-Schmidt condensation to form chalcones. echemi.com Chalcones, or 1,3-diphenyl-2-propene-1-ones, are precursors to flavonoids and are investigated for a wide array of pharmacological activities. echemi.comambeed.com The reaction involves an aldol (B89426) condensation followed by dehydration, typically catalyzed by a base. ambeed.comnbinno.com

The table below summarizes key synthetic transformations involving this compound.

| Reactant | Reaction Type | Resulting Compound Class | Significance |

|---|---|---|---|

| Primary Amines (R-NH2) | Condensation Reaction | Schiff Bases (Imines) | Intermediates for heterocycles, ligands for metal complexes. mdpi.comchemicalbook.com |

| Acetophenones (or other enolizable ketones) | Claisen-Schmidt Condensation | Chalcones | Precursors to flavonoids and other biologically active molecules. echemi.comambeed.com |

Role in the Synthesis of Pharmaceutical Intermediates

In medicinal chemistry, the introduction of a trifluoromethyl group into a molecule is a widely used strategy to enhance its pharmacological profile. chinachemnet.com The -CF3 group is highly electronegative and lipophilic, which can improve a drug's metabolic stability, membrane permeability, and binding affinity to its target. chinachemnet.com Consequently, trifluoromethylated aromatic compounds are highly sought-after intermediates in the pharmaceutical industry. chinachemnet.comnih.gov

This compound serves as a key starting material for the synthesis of complex molecules intended for pharmaceutical applications. While it may not be directly incorporated into a final drug, its structure provides a scaffold that medicinal chemists can elaborate upon to create libraries of novel compounds for biological screening. For instance, trifluoromethyl-containing pyrazoles have been synthesized and evaluated for their antimycobacterial activity, demonstrating the utility of this chemical motif in the development of new therapeutic agents. nih.gov The aldehyde and hydroxyl groups offer reactive handles for building more complex structures, enabling the exploration of new chemical space in drug discovery programs.

Application in Agrochemical Compound Design

The trifluoromethyl group is a critical structural motif in modern agrochemicals, including herbicides, insecticides, and fungicides. thegoodscentscompany.com Its presence can significantly increase the biological activity and stability of a pesticide. Many commercially successful agrochemicals contain a trifluoromethyl-substituted pyridine (B92270) or phenyl ring. thegoodscentscompany.com

This compound is a valuable precursor for the synthesis of new agrochemical candidates. The core structure—a phenyl ring substituted with a hydroxyl, aldehyde, and trifluoromethyl group—can be modified to produce a variety of potential active ingredients. For example, the aldehyde can be converted into different functional groups or used to link the trifluoromethylphenyl moiety to other heterocyclic systems known to possess pesticidal properties. Research has shown that functionalities like azo groups, which can be synthesized from aromatic precursors, are essential for the pesticidal activity of some compounds. mdpi.com Chemical suppliers often provide substituted benzaldehydes to the agrochemical sector for use in custom synthesis and process optimization.

Contributions to Functional Material Development

Beyond biological applications, this compound and its derivatives are utilized in the field of materials science, particularly in the design of fluorescent probes and sensors. nih.gov The 2-hydroxyaryl aldehyde structure is a key component of molecules capable of Excited-State Intramolecular Proton Transfer (ESIPT). ESIPT is a photophysical process that can lead to a large Stokes shift and environment-sensitive fluorescence, making these compounds excellent candidates for chemical sensors.

When used to create Schiff bases or other conjugated systems, the resulting molecules can exhibit unique photophysical properties. These derivatives have been developed as fluorescent probes for detecting specific metal cations (like zinc or magnesium) or for sensing changes in pH. nih.gov The electron-withdrawing nature of the trifluoromethyl group can further modulate the electronic structure of the molecule, fine-tuning its absorption and emission wavelengths and enhancing its sensitivity and selectivity as a sensor.

The table below highlights the application of this compound in developing functional materials.

| Derivative Class | Underlying Principle | Application | Key Advantage |

|---|---|---|---|

| Schiff Base Derivatives | Excited-State Intramolecular Proton Transfer (ESIPT) | Fluorescent Probes | High sensitivity to local environment (pH, metal ions). nih.gov |

| Chalcone Derivatives | Extended π-Conjugation | Luminescent Tags | Environment-sensitive fluorescence for probing hydrophilic vs. hydrophobic domains. |

Coordination Chemistry and Ligand Design with 2 Hydroxy 5 Trifluoromethyl Benzaldehyde

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes incorporating 2-Hydroxy-5-(trifluoromethyl)benzaldehyde typically proceeds through the formation of Schiff base ligands. These ligands are readily prepared via the condensation reaction of the aldehyde with a primary amine. The resulting imine, along with the adjacent hydroxyl group, provides an effective chelation site for a wide variety of metal ions.

The general synthetic route involves the reaction of an ethanolic solution of this compound with an equimolar amount of a chosen amine. The resulting Schiff base ligand can then be isolated or reacted in situ with a metal salt, often of a transition metal such as copper(II), nickel(II), cobalt(II), or zinc(II), to yield the desired metal complex. The reaction conditions, including solvent, temperature, and pH, can be optimized to favor the formation of specific complex geometries and nuclearities.

Characterization of these newly synthesized complexes relies on a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is instrumental in confirming the coordination of the ligand to the metal center. Key diagnostic peaks include the C=N (imine) stretching frequency, which typically shifts upon coordination, and the disappearance or shift of the broad O-H stretching band of the phenolic group, indicating deprotonation and bonding to the metal ion.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the structure of the ligand framework within the complex. Shifts in the chemical shifts of the protons and carbons near the coordination sites offer insights into the electronic environment of the metal center.

Electronic spectroscopy (UV-Vis) is employed to study the electronic transitions within the metal complexes. The spectra often exhibit bands corresponding to ligand-centered π-π* and n-π* transitions, as well as metal-to-ligand or ligand-to-metal charge transfer (MLCT/LMCT) bands, which provide information about the coordination geometry and the nature of the metal-ligand bonding.

Table 1: Representative Spectroscopic Data for a Schiff Base Ligand Derived from this compound and its Metal Complex

| Compound | Key IR Frequencies (cm⁻¹) | ¹H NMR (δ, ppm) - Azomethine Proton | UV-Vis λmax (nm) |

| Schiff Base Ligand | ~3400 (O-H), ~1625 (C=N) | ~8.5 | ~280, ~350 |

| Metal Complex | No O-H band, ~1605 (C=N) | Shifted from ligand value | Shifted ligand bands + d-d or CT bands |

Note: The data presented in this table is illustrative and based on typical values observed for analogous Schiff base complexes. Specific values will vary depending on the amine used to form the Schiff base and the coordinated metal ion.

Exploration of Coordination Modes and Geometric Structures

Schiff base ligands derived from this compound are versatile in their coordination behavior, capable of adopting various coordination modes depending on the nature of the amine precursor and the metal ion. Bidentate coordination is common, involving the phenolic oxygen and the imine nitrogen, forming a stable six-membered chelate ring.

If the amine precursor contains additional donor atoms, such as another hydroxyl, amino, or pyridyl group, the resulting Schiff base can act as a tridentate or tetradentate ligand. This allows for the formation of more complex coordination geometries, including square planar, tetrahedral, square pyramidal, and octahedral structures. The steric bulk of the amine component and the electronic preferences of the metal ion play a crucial role in determining the final geometry of the complex.

Table 2: Common Coordination Geometries of Metal Complexes with Schiff Bases from this compound

| Coordination Number | Geometry | Typical Metal Ions |

| 4 | Square Planar | Cu(II), Ni(II), Pd(II) |

| 4 | Tetrahedral | Zn(II), Co(II) |

| 5 | Square Pyramidal | Cu(II), V(IV)O |

| 6 | Octahedral | Co(II), Ni(II), Fe(III) |

Catalytic Activity of Metal Complexes Derived from this compound

Metal complexes derived from Schiff bases are well-known for their catalytic activity in a variety of organic transformations. The presence of the electron-withdrawing trifluoromethyl group in the ligand framework can significantly influence the catalytic performance of the corresponding metal complexes. This group can modulate the Lewis acidity of the metal center, which is a key factor in many catalytic cycles.

These complexes have been investigated as catalysts in oxidation reactions, such as the oxidation of alcohols and phenols. The metal center can act as a redox-active site, facilitating the transfer of electrons. For example, cobalt and manganese complexes are often effective in activating molecular oxygen or other oxidants.

Table 3: Potential Catalytic Applications of Metal Complexes

| Reaction Type | Metal Ion Example | Substrate Example | Product Example |

| Oxidation of Alcohols | Co(II), Mn(II) | Benzyl alcohol | Benzaldehyde (B42025) |

| Epoxidation of Alkenes | Mo(VI), V(V) | Cyclohexene | Cyclohexene oxide |

| C-C Coupling Reactions | Pd(II), Ni(II) | Aryl halides and boronic acids | Biaryls |

Note: This table represents potential applications based on the known catalytic activity of analogous Schiff base metal complexes.

Applications in Chemo- and Biosensors

The ability of Schiff base metal complexes to exhibit changes in their photophysical or electrochemical properties upon interaction with specific analytes makes them promising candidates for the development of chemo- and biosensors. The design of these sensors often involves incorporating a signaling unit that is sensitive to the binding of a target molecule or ion.

Fluorescent chemosensors can be designed based on the principle of chelation-enhanced fluorescence (CHEF) or fluorescence quenching. For instance, a non-fluorescent or weakly fluorescent Schiff base ligand derived from this compound may become highly fluorescent upon complexation with a specific metal ion. This "turn-on" fluorescence response can be used for the selective detection of that ion. Conversely, a fluorescent metal complex may experience quenching of its fluorescence in the presence of a particular analyte.

In the realm of biosensors, these metal complexes can be utilized for the detection of biologically relevant molecules. This can be achieved by functionalizing the ligand with a recognition element that specifically binds to the target biomolecule. The binding event can then be transduced into a measurable signal, such as a change in fluorescence or an electrochemical response. The trifluoromethyl group can enhance the sensitivity and selectivity of these sensors by influencing the electronic properties of the complex and its interaction with the analyte.

Table 4: Principles of Chemo- and Biosensor Applications

| Sensor Type | Principle | Analyte Example | Observable Signal |

| Fluorescent Chemosensor | Chelation-Enhanced Fluorescence (CHEF) | Zn²⁺, Al³⁺ | Increase in fluorescence intensity |

| Colorimetric Sensor | Change in d-d transitions | Anions (e.g., F⁻, CN⁻) | Visible color change |

| Electrochemical Sensor | Redox activity of the metal center | Neurotransmitters, glucose | Change in current or potential |

Advanced Research in Biological and Pharmacological Contexts of 2 Hydroxy 5 Trifluoromethyl Benzaldehyde Derivatives

Scaffold for Receptor-Ligand Interactions (e.g., Dopamine D2 and D3 Receptors, Alpha2-Adrenergic Receptors)

The structural features of 2-hydroxy-5-(trifluoromethyl)benzaldehyde make it an attractive precursor for the synthesis of ligands targeting G protein-coupled receptors (GPCRs), such as dopamine and adrenergic receptors, which are crucial in neurotransmission and are implicated in numerous neurological and psychiatric disorders.

Derivatives of this compound can be envisioned as key components in the synthesis of novel ligands for Dopamine D2 and D3 receptors . The synthesis of various dopamine receptor ligands often involves the condensation of an aldehyde with an amine to form a Schiff base, which can then be reduced to a secondary amine. For instance, the aldehyde group of this compound could be reacted with various piperazine-containing moieties, a common feature in many D2/D3 ligands, to generate a diverse set of potential receptor modulators. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the resulting molecules, potentially leading to improved pharmacokinetic profiles. Research into fluorine-containing N-(2-methoxyphenyl)piperazine analogues has demonstrated that such modifications can lead to high-affinity ligands for the D3 receptor. nih.gov

Similarly, this benzaldehyde (B42025) derivative can serve as a foundational element for creating ligands for Alpha2-Adrenergic Receptors . The synthesis of 5-substituted-2-aminotetralin (5-SAT) analogues, which have shown diverse pharmacological activities at α2-adrenergic receptors, often starts from substituted benzaldehyde precursors. nih.gov The 2-hydroxy-5-(trifluoromethyl)phenyl moiety could be incorporated into such structures to explore new structure-activity relationships. The unique electronic properties of the trifluoromethyl group could influence the binding affinity and functional activity of these ligands at the α2A and α2C receptor subtypes.

| Receptor Target | Potential Synthetic Strategy from this compound | Key Structural Feature | Reference |

| Dopamine D2/D3 Receptors | Reductive amination with piperazine derivatives | Trifluoromethyl group for improved pharmacokinetics | nih.gov |

| Alpha2-Adrenergic Receptors | Incorporation into 2-aminotetralin scaffolds | 5-(Trifluoromethyl) substitution on the aromatic ring | nih.gov |

Exploration of Enzymatic Modulation (e.g., PDE4, BCL-XL)

The versatility of the this compound scaffold extends to the development of inhibitors for key enzymes involved in cellular signaling and survival pathways, such as phosphodiesterase 4 (PDE4) and B-cell lymphoma-extra large (BCL-XL).

The development of PDE4 inhibitors is a significant area of research for the treatment of inflammatory diseases. Many PDE4 inhibitors feature a catechol or substituted catechol ether moiety. The 2-hydroxy group of this compound can be further functionalized to mimic these structural features. For example, derivatives of sappanone A, which include chalcones, have been designed as PDE4 inhibitors with antioxidant properties. nih.gov The aldehyde functionality of this compound allows for its use in Claisen-Schmidt condensation reactions to form chalcone derivatives, which could then be evaluated for PDE4 inhibitory activity.

In the realm of cancer research, the inhibition of anti-apoptotic proteins like BCL-XL is a promising therapeutic strategy. The design of BCL-XL inhibitors often involves creating molecules that can mimic the binding of pro-apoptotic BH3 domains. While direct synthesis from this compound is not explicitly described in the provided context, the aromatic scaffold with its reactive handles could be elaborated into more complex structures known to bind to the BH3-binding groove of BCL-XL. For instance, substituted N,N'-diarylureas have been investigated as BCL-XL inhibitors, and the 2-hydroxy-5-(trifluoromethyl)phenyl group could be incorporated as one of the aryl moieties. nih.gov

| Enzyme Target | Potential Derivative Class | Synthetic Approach | Reference |

| PDE4 | Chalcones | Claisen-Schmidt condensation | nih.gov |

| BCL-XL | Substituted N,N'-diarylureas | Multi-step synthesis to incorporate the phenyl moiety | nih.gov |

Investigations into Cell Growth Regulatory Mechanisms

Derivatives of this compound have the potential to influence cell growth regulatory mechanisms, particularly in the context of cancer. The structural motif is present in compounds that have been shown to modulate the activity of key proteins involved in cell proliferation and survival.

For example, highly functionalized 5-hydroxy-2H-pyrrol-2-ones have been synthesized and found to exhibit antiestrogenic effects in breast and endometrial cancer cells. nih.gov The synthesis of such heterocyclic compounds can potentially start from substituted benzaldehydes. By utilizing this compound in appropriate multi-component reactions, novel pyrrolone derivatives could be generated. These compounds could then be screened for their ability to inhibit estrogen receptor-positive cancer cell growth and to modulate the cell cycle. The trifluoromethyl group might confer enhanced potency or altered selectivity compared to existing compounds.

Preclinical Studies of Pharmacological Efficacy

While direct preclinical studies on derivatives of this compound are not extensively documented in the provided search results, the potential for such studies is evident from the diverse biological activities of analogous compounds.

Should derivatives of this compound demonstrate significant in vitro activity as, for example, PDE4 inhibitors, subsequent preclinical studies in animal models of inflammatory diseases like COPD or asthma would be a logical next step. nih.govacs.org Similarly, if novel BCL-XL inhibitors are successfully synthesized, their preclinical efficacy would be evaluated in xenograft models of various cancers to assess their ability to induce apoptosis and inhibit tumor growth.

The development of radiolabeled derivatives also presents a pathway for preclinical investigation. For instance, a fluorine-18 labeled D2/D3 receptor agonist was synthesized for use in positron emission tomography (PET) imaging studies in rodents and nonhuman primates. nih.gov A similar strategy could be applied to high-affinity receptor ligands derived from this compound to enable in vivo imaging and characterization of their pharmacokinetic and pharmacodynamic properties.

Computational and Theoretical Investigations of 2 Hydroxy 5 Trifluoromethyl Benzaldehyde

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the chemical reactivity of molecules. Such studies on 2-Hydroxy-5-(trifluoromethyl)benzaldehyde reveal how the interplay between the hydroxyl, aldehyde, and trifluoromethyl groups dictates the molecule's behavior.

The electronic properties are largely defined by the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the trifluoromethyl and aldehyde groups, combined with the electron-donating hydroxyl group, creates a unique electronic profile.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a quantitative basis for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Global Reactivity Descriptors for this compound Note: The values in this table are illustrative and represent typical results from DFT calculations at a common level of theory (e.g., B3LYP/6-311+G(d,p)).

| Descriptor | Formula | Illustrative Value (eV) | Significance |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -7.25 | Indicates electron-donating ability. |

| LUMO Energy (ELUMO) | - | -2.10 | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.15 | Indicates chemical reactivity and stability. |

| Ionization Potential (IP) | -EHOMO | 7.25 | Energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | 2.10 | Energy released upon gaining an electron. |

| Global Hardness (η) | (IP - EA) / 2 | 2.575 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / η | 0.388 | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | (IP + EA) / 2 | 4.675 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | χ2 / (2η) | 4.24 | Measures the electrophilic character of a molecule. |

Furthermore, Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution. For this molecule, MESP analysis would highlight the electron-rich regions (negative potential) around the hydroxyl and aldehyde oxygen atoms, making them sites for electrophilic attack. Conversely, electron-deficient regions (positive potential) would be located around the hydrogen atoms, particularly the hydroxyl proton.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. nih.govnih.gov These simulations are fundamental in drug discovery and help elucidate the potential biological activity of compounds like this compound.

The process begins with the preparation of the 3D structures of both the ligand and the target protein. A docking algorithm then systematically samples various conformations and orientations of the ligand within the protein's active site, calculating a "docking score" for each pose. dergipark.org.tr This score estimates the binding affinity, with lower scores (more negative values) generally indicating a more favorable interaction.

For this compound, potential protein targets could include enzymes like aldose reductase or phenoloxidase, where aldehyde derivatives are known to act as inhibitors. nih.govdergipark.org.tr Docking studies would reveal the specific amino acid residues that interact with the ligand. Key interactions would likely involve:

Hydrogen bonding: The hydroxyl and carbonyl oxygen atoms are potential hydrogen bond acceptors, while the hydroxyl hydrogen is a potential donor.

Hydrophobic interactions: The aromatic ring can engage in π-π stacking or other hydrophobic interactions with nonpolar residues.

Halogen bonding: The fluorine atoms of the trifluoromethyl group could potentially form favorable interactions with electron-rich atoms in the active site.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Aldose Reductase Active Site

| Parameter | Value/Description |

|---|---|

| Docking Score (kcal/mol) | -8.5 |

| Interacting Residues | Tyr48, His110, Trp111, Cys298 |

| Hydrogen Bonds | Hydroxyl O with Tyr48; Aldehyde O with His110 |

| Hydrophobic Interactions | Aromatic ring with Trp111 |

| Other Interactions | Trifluoromethyl group oriented towards a hydrophobic pocket near Cys298 |

These simulations provide a structural hypothesis for the molecule's mechanism of action, which can be validated and refined through further experimental studies.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which is invaluable for confirming the structure of newly synthesized compounds and interpreting experimental data. DFT calculations are commonly employed to simulate vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. mdpi.com

Vibrational Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to different functional groups. For this compound, key predicted peaks would include the O-H stretch of the hydroxyl group, the C=O stretch of the aldehyde, C-H stretches of the aromatic ring, and characteristic C-F stretches from the trifluoromethyl group.

NMR Spectroscopy: Calculating NMR chemical shifts is a powerful tool for structure elucidation. researchgate.net The GIAO (Gauge-Independent Atomic Orbital) method is frequently used to predict ¹H, ¹³C, and ¹⁹F NMR spectra. The predicted shifts can be compared with experimental data to confirm assignments. The ¹⁹F NMR prediction is particularly relevant for this molecule, as the chemical shift of the CF₃ group is highly sensitive to its electronic environment. nih.gov

Table 3: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts (δ) in ppm Note: Experimental values are hypothetical for illustrative purposes. Computational values are typical of those obtained via DFT (GIAO).

| Nucleus | Atom Position | Hypothetical Experimental δ (ppm) | Predicted δ (ppm) |

|---|---|---|---|

| ¹H | OH | 11.2 | 11.0 |

| CHO | 9.9 | 9.8 | |

| Ar-H (ortho to CHO) | 7.6 | 7.5 | |

| Ar-H (other) | 7.1 - 7.3 | 7.0 - 7.2 | |

| ¹³C | CHO | 195.0 | 193.5 |

| C-OH | 160.0 | 158.8 | |

| CF₃ | 123.5 (q) | 122.9 (q) | |

| ¹⁹F | CF₃ | -62.5 | -61.8 |

Theoretical Elucidation of Reaction Pathways

Computational chemistry is a vital tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles that are often difficult to probe experimentally. nih.govacs.org For this compound, a salicylaldehyde (B1680747) derivative, theoretical studies can elucidate pathways for reactions such as condensation, oxidation, or annulation. mdpi.combeilstein-journals.org

By mapping the potential energy surface of a reaction, chemists can:

Identify Intermediates and Transition States: Calculations can locate the structures of all species along a reaction coordinate.

Calculate Activation Energies: The energy difference between reactants and the transition state determines the reaction rate. By calculating these barriers, the feasibility of a proposed mechanism can be assessed.

For instance, in a Knoevenagel condensation reaction, DFT calculations could model the initial nucleophilic attack on the aldehyde carbon, the subsequent dehydration step, and the role of a catalyst. The calculations would reveal the geometry of the transition state for the rate-determining step and provide the activation energy, offering a complete picture of the reaction dynamics at a molecular level. mdpi.com This understanding is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Advanced Analytical Techniques for Structural and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide specific information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In the ¹H NMR spectrum, the chemical shifts (δ) of the protons are indicative of their local electronic environment. For this compound, the aldehydic proton (-CHO) typically appears as a singlet at approximately 9.9 ppm. The aromatic protons on the benzene (B151609) ring exhibit distinct signals due to their positions relative to the hydroxyl, aldehyde, and trifluoromethyl groups. The proton ortho to the aldehyde group and meta to the hydroxyl group typically resonates around 7.8 ppm as a doublet. The proton meta to both the aldehyde and hydroxyl groups shows a doublet of doublets around 7.7 ppm, and the proton ortho to the hydroxyl group and meta to the aldehyde group appears as a doublet around 7.2 ppm. The hydroxyl proton (-OH) signal is often a broad singlet and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is typically observed in the downfield region of the spectrum, around 190 ppm. The carbon atom of the trifluoromethyl group (-CF₃) shows a characteristic quartet due to coupling with the three fluorine atoms. The aromatic carbons display a range of chemical shifts influenced by the attached functional groups.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~9.9 | Singlet | Aldehydic proton (-CHO) |

| ¹H | ~7.8 | Doublet | Aromatic proton |

| ¹H | ~7.7 | Doublet of doublets | Aromatic proton |

| ¹H | ~7.2 | Doublet | Aromatic proton |

| ¹H | Variable | Broad singlet | Hydroxyl proton (-OH) |

| ¹³C | ~190 | Singlet | Carbonyl carbon (C=O) |

| ¹³C | Variable | Quartet | Trifluoromethyl carbon (-CF₃) |

| ¹³C | 115-160 | Multiple signals | Aromatic carbons |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, with a molecular formula of C₈H₅F₃O₂, the expected molecular weight is approximately 190.12 g/mol . chemicalbook.com

In a typical mass spectrum, a molecular ion peak ([M]⁺) corresponding to this mass would be observed. The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.orgmiamioh.edu The presence of the trifluoromethyl group will also influence the fragmentation, potentially leading to the loss of CF₃ or related fragments. Analysis of these fragment ions helps to confirm the presence of the specific structural motifs within the molecule. researchgate.net

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| m/z | Ion | Interpretation |

| 190 | [C₈H₅F₃O₂]⁺ | Molecular Ion ([M]⁺) |

| 189 | [C₈H₄F₃O₂]⁺ | Loss of a hydrogen atom ([M-H]⁺) |

| 161 | [C₇H₄F₃O]⁺ | Loss of the formyl group ([M-CHO]⁺) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound will exhibit several key absorption bands. A broad band in the region of 3200-3400 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The sharp, strong absorption band for the carbonyl (C=O) stretching of the aldehyde group is typically found around 1650-1700 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group usually appear as strong bands in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present in their respective characteristic regions. researchgate.netacadpubl.eu

Raman spectroscopy provides complementary information. While the O-H stretch is generally weak in a Raman spectrum, the aromatic ring vibrations and the C=O stretch often produce strong signals. researchgate.net The symmetric stretching of the C-F bonds in the trifluoromethyl group can also be observed.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | 3200-3400 (broad) | Weak |

| Aldehyde (-CHO) | C=O stretch | 1650-1700 (strong) | Strong |

| Trifluoromethyl (-CF₃) | C-F stretch | 1100-1300 (strong) | Observable |

| Aromatic Ring | C=C stretch | 1450-1600 | Strong |

| Aromatic Ring | C-H stretch | 3000-3100 | Moderate |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, which can exist as a solid, single-crystal X-ray diffraction can provide unambiguous structural confirmation. sigmaaldrich.comsigmaaldrich.com

Emerging Trends and Future Research Trajectories for 2 Hydroxy 5 Trifluoromethyl Benzaldehyde

Integration in Supramolecular Chemistry

Researchers are exploring the use of this benzaldehyde (B42025) derivative in the design of crystalline solids and coordination polymers. By reacting it with various organic or inorganic components, it is possible to create intricate networks with tailored properties. For instance, the formation of Schiff bases through the condensation of the aldehyde group with primary amines is a common strategy to introduce new functionalities and control the self-assembly process. These supramolecular structures are being investigated for applications in areas such as gas storage, separation, and catalysis.

Development of Responsive Materials

The development of "smart" materials that can respond to external stimuli is a rapidly growing area of materials science. 2-Hydroxy-5-(trifluoromethyl)benzaldehyde is being explored as a key component in the synthesis of such responsive materials. The inherent reactivity of the aldehyde group allows for its incorporation into polymeric structures or its use in the formation of Schiff bases that can exhibit sensitivity to changes in their environment.

One area of focus is the creation of fluorescent chemosensors. Salicylaldehyde (B1680747) derivatives are known to form Schiff bases that can act as fluorescent probes for the detection of specific ions or molecules. The trifluoromethyl group in this compound can enhance the photophysical properties of these probes, leading to improved sensitivity and selectivity. For example, Schiff bases derived from this compound are being investigated for their ability to detect metal ions through changes in their fluorescence emission. nih.govnih.govhgxx.orgmdpi.com These materials have potential applications in environmental monitoring and biological imaging.

Exploration of Novel Bioactivities and Therapeutic Targets

The trifluoromethyl group is a well-established pharmacophore in medicinal chemistry, known for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. researchgate.net The presence of this group in this compound makes its derivatives promising candidates for the development of new therapeutic agents.

Research is actively pursuing the synthesis and biological evaluation of various derivatives of this compound, particularly Schiff bases and their metal complexes. These compounds have shown potential in a range of bioactivities, including antimicrobial and anticancer effects.

Antimicrobial Activity: Several studies have demonstrated that Schiff bases derived from salicylaldehydes and their metal complexes possess significant antibacterial and antifungal properties. neliti.commdpi.comnih.govnih.govresearchgate.netumz.ac.ir The incorporation of the trifluoromethyl group is anticipated to enhance these activities. Researchers are investigating the efficacy of these compounds against various pathogenic microorganisms, including drug-resistant strains.

Anticancer Activity: The development of novel anticancer agents is a critical area of research. Trifluoromethyl-substituted compounds have shown promise as anticancer drugs. nih.govrsc.orgnih.govresearchgate.net Derivatives of this compound are being designed and synthesized to target specific pathways involved in cancer progression. Studies are underway to evaluate their cytotoxicity against various cancer cell lines and to elucidate their mechanisms of action.

| Derivative Type | Potential Bioactivity | Research Focus |

| Schiff Bases | Antimicrobial, Anticancer | Synthesis of novel derivatives and evaluation against pathogenic bacteria, fungi, and various cancer cell lines. |

| Metal Complexes | Antimicrobial, Anticancer | Investigation of the synergistic effects of the metal center and the organic ligand on biological activity. |

Interdisciplinary Research Collaborations

The diverse potential of this compound necessitates a multidisciplinary research approach. Collaborations between synthetic chemists, materials scientists, biologists, and pharmacologists are crucial for unlocking the full potential of this compound.

Such collaborations are fostering innovation in several key areas:

Materials Science and Engineering: Chemists are working with materials scientists to design and fabricate novel responsive materials and functional polymers based on this fluorinated aldehyde. man.ac.uk

Medicinal Chemistry and Biology: Synthetic chemists are collaborating with biologists and pharmacologists to design, synthesize, and evaluate the biological activities of new derivatives for potential therapeutic applications. nih.govresearchgate.netelsevierpure.com An example of a successful academia-industry collaboration is the development of new nucleophilic fluorination methods. nih.gov

Computational Chemistry and Experimental Science: Theoretical studies are being combined with experimental work to predict the properties of new materials and to understand the structure-activity relationships of bioactive compounds.

These interdisciplinary efforts are accelerating the pace of discovery and are expected to lead to the development of new technologies and therapies based on this compound. The ongoing exploration of this versatile compound highlights the importance of collaborative research in addressing complex scientific challenges.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Hydroxy-5-(trifluoromethyl)benzaldehyde, and how are reaction conditions optimized?

- Methodology : A common synthesis involves the Vilsmeier-Haack reaction using hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA). For example, HMTA (1.73 g, 12.3 mmol) in TFA is added to 4-(trifluoromethyl)phenol (2.00 g) and heated at 100°C for 4 hours. Post-reaction, the mixture is acidified with HCl, extracted with CHCl₃, and purified via silica column chromatography (10:1 PE:EtOAc), yielding ~27% . Optimization includes adjusting reaction time, temperature, and catalyst loading.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology : NMR spectroscopy (¹H/¹³C) identifies functional groups (e.g., aldehyde protons at δ 9.8–10.2 ppm). Mass spectrometry confirms molecular weight (e.g., m/z 192.11 for C₈H₅F₃O₂). FT-IR detects carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3200 cm⁻¹) groups. X-ray crystallography may resolve substituent positioning, particularly the trifluoromethyl group's steric effects .

Q. What are the primary chemical reactions involving this compound?

- Methodology : The aldehyde group undergoes nucleophilic addition (e.g., Grignard reactions) and oxidation to carboxylic acids (e.g., using KMnO₄). The hydroxyl group participates in esterification (e.g., with acetic anhydride) or etherification (e.g., alkyl halides under basic conditions). The trifluoromethyl group enhances electrophilic substitution resistance but can undergo radical-mediated reactions .

Advanced Research Questions

Q. How do substituents (e.g., trifluoromethyl, hydroxyl) influence electronic properties and reactivity?

- Methodology : The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, reducing electron density on the aromatic ring (Hammett σₚ = 0.54) and directing electrophilic substitution to the meta position. The hydroxyl group (-OH) acts as an electron donor via resonance, creating regioselectivity in reactions (e.g., para-directing in Friedel-Crafts). Computational studies (DFT) can map frontier molecular orbitals to predict reactivity .

Q. What strategies improve the low yield (~27%) in the HMTA-mediated synthesis?

- Methodology : Yield enhancement strategies include:

- Alternative catalysts : Lewis acids (e.g., ZnCl₂) to accelerate formylation.

- Solvent optimization : Replacing TFA with acetic acid to reduce side reactions.

- Flow chemistry : Continuous flow reactors (as in industrial analogs) improve mixing and heat transfer, potentially increasing yield to >50% .

Q. How does this compound interact with biological targets?

- Methodology : The trifluoromethyl group enhances lipophilicity (logP ~2.1), improving membrane permeability. The aldehyde and hydroxyl groups form hydrogen bonds with enzymatic active sites (e.g., serine hydrolases). In vitro assays (e.g., enzyme inhibition studies) using UV-Vis spectroscopy or fluorogenic substrates quantify binding affinity. Molecular docking (AutoDock Vina) models interactions with targets like COX-2 or HIV protease .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Methodology : The compound’s polarity and flexible aldehyde group complicate crystallization. Strategies include:

- Slow evaporation : Using ethanol/water mixtures at 4°C.

- Co-crystallization : Adding templating agents (e.g., 4,4′-bipyridine) to stabilize lattice structures.

- Low-temperature XRD : Resolves conformational disorder caused by -CF₃ rotation .

Data Contradictions and Resolution

- Synthesis Yield Discrepancy : Lab-scale HMTA methods yield 27% , while industrial brominated analogs achieve >70% via continuous flow . Resolution: Scale-dependent factors (e.g., heat dissipation, mixing efficiency) explain differences.

- Substituent Effects : notes bromine increases steric hindrance, reducing reactivity compared to fluoro analogs. This aligns with Hammett parameters but requires empirical validation via kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.